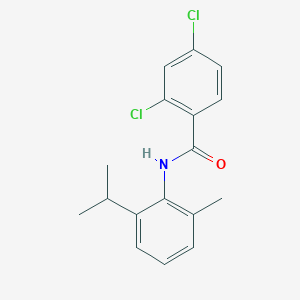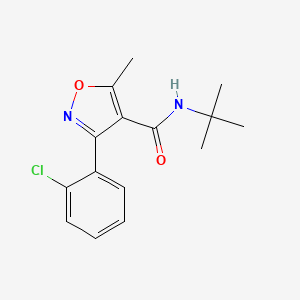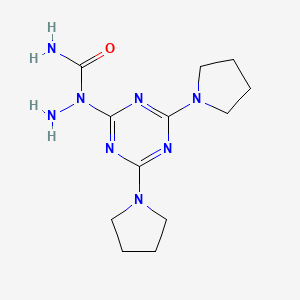![molecular formula C11H9BrN2O3S2 B5547452 4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)
4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those similar to "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide," often involves complex reactions that yield compounds with potential biological activities. For example, Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, providing insights into their structural and bonding characteristics, which can be relevant for the synthesis of related compounds (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide" can be determined through methods like X-ray diffraction. For instance, Ramazani et al. (2011) detailed the structure of a related compound, highlighting the importance of such analyses in understanding the compound's geometrical and electronic properties (Ramazani et al., 2011).
Chemical Reactions and Properties
Sulfonamide derivatives, including "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide," undergo various chemical reactions that influence their properties and applications. Studies, such as the one conducted by Hartman and Halczenko (1990), investigate the synthesis and derivatization of sulfonamide compounds, shedding light on the chemical reactivity and potential modifications of these molecules (Hartman & Halczenko, 1990).
Applications De Recherche Scientifique
Anticancer Applications
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, closely related to the structure of the specified compound, have shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have demonstrated low toxicity in normal human kidney HEK293 cells, indicating their potential as anticancer agents. Specifically, compounds with thiophene-carboxamide moieties have been highlighted for their remarkable cytotoxic activities, inducing apoptosis and arresting the cell cycle at the G1 phase through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Inhibition of Carbonic Anhydrase
Novel acridine and bis-acridine sulfonamides, bearing structural similarities to "4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide", have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds have been explored for their potential therapeutic applications, demonstrating significant affinity and elucidating structure-activity relationships for inhibition of these isoforms (Ulus et al., 2013).
Antimicrobial and Antifungal Activity
Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This highlights the potential of sulfonamide derivatives in antimicrobial applications (Chohan & Shad, 2011).
Orientations Futures
The future directions for “4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide” could involve further exploration of its potential antimicrobial effect and toxicity . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis, revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Propriétés
IUPAC Name |
4-[(3-bromophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-7-2-1-3-8(4-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVIFRKRULXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)sulfamoyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

